molecular formula C36H68N12O9S B14275130 Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- CAS No. 161961-27-9

Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl-

Cat. No.: B14275130
CAS No.: 161961-27-9
M. Wt: 845.1 g/mol
InChI Key: JPNLMLHYOWXLIC-QCOJBMJGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Sermorelin: A peptide with a similar structure used in diagnostic and therapeutic applications.

    Alanyl-glutamine: A dipeptide used in dietary supplementation and parenteral nutrition.

Uniqueness

This detailed article provides a comprehensive overview of Glycine, L-alanyl-L-leucyl-L-leucylglycyl-L-arginyl-L-methionyl-L-lysyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

161961-27-9

Molecular Formula

C36H68N12O9S

Molecular Weight

845.1 g/mol

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C36H68N12O9S/c1-20(2)16-26(48-35(57)27(17-21(3)4)47-30(52)22(5)38)32(54)42-18-28(49)44-24(11-9-14-41-36(39)40)33(55)46-25(12-15-58-6)34(56)45-23(10-7-8-13-37)31(53)43-19-29(50)51/h20-27H,7-19,37-38H2,1-6H3,(H,42,54)(H,43,53)(H,44,49)(H,45,56)(H,46,55)(H,47,52)(H,48,57)(H,50,51)(H4,39,40,41)/t22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

JPNLMLHYOWXLIC-QCOJBMJGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.